Cas no 303988-03-6 (1-(3-METHYLBENZYL)-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE)

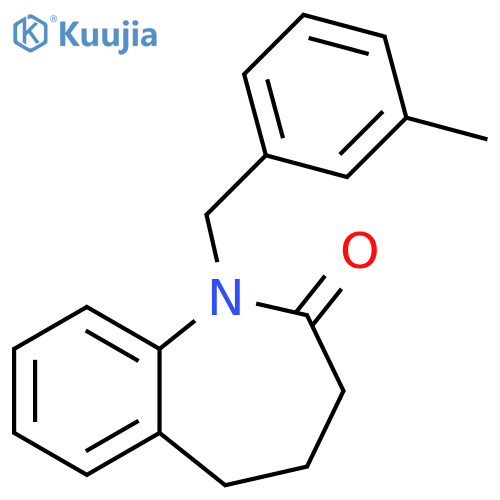

303988-03-6 structure

商品名:1-(3-METHYLBENZYL)-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE

CAS番号:303988-03-6

MF:C18H19NO

メガワット:265.349564790726

CID:5269568

1-(3-METHYLBENZYL)-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE 化学的及び物理的性質

名前と識別子

-

- 1-(3-METHYLBENZYL)-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE

- 1-[(3-methylphenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

-

- インチ: 1S/C18H19NO/c1-14-6-4-7-15(12-14)13-19-17-10-3-2-8-16(17)9-5-11-18(19)20/h2-4,6-8,10,12H,5,9,11,13H2,1H3

- InChIKey: AOAXZDDSFDEYSA-UHFFFAOYSA-N

- ほほえんだ: N1(CC2=CC=CC(C)=C2)C2=CC=CC=C2CCCC1=O

1-(3-METHYLBENZYL)-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 11N-587S-50MG |

1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one |

303988-03-6 | >90% | 50mg |

£77.00 | 2025-02-09 | |

| Ambeed | A887385-1g |

1-[(3-Methylphenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one |

303988-03-6 | 90% | 1g |

$350.0 | 2024-07-28 | |

| Key Organics Ltd | 11N-587S-100MG |

1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one |

303988-03-6 | >90% | 100mg |

£110.00 | 2025-02-09 | |

| Key Organics Ltd | 11N-587S-1MG |

1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one |

303988-03-6 | >90% | 1mg |

£28.00 | 2025-02-09 | |

| Key Organics Ltd | 11N-587S-5MG |

1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one |

303988-03-6 | >90% | 5mg |

£35.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1662773-5mg |

1-(3-Methylbenzyl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one |

303988-03-6 | 98% | 5mg |

¥661 | 2023-04-05 | |

| Key Organics Ltd | 11N-587S-10MG |

1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one |

303988-03-6 | >90% | 10mg |

£48.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1662773-1mg |

1-(3-Methylbenzyl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one |

303988-03-6 | 98% | 1mg |

¥464 | 2023-04-05 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00894223-1g |

1-[(3-Methylphenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one |

303988-03-6 | 90% | 1g |

¥2401.0 | 2023-03-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1662773-10mg |

1-(3-Methylbenzyl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one |

303988-03-6 | 98% | 10mg |

¥862 | 2023-04-05 |

1-(3-METHYLBENZYL)-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE 関連文献

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

303988-03-6 (1-(3-METHYLBENZYL)-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE) 関連製品

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

推奨される供給者

Amadis Chemical Company Limited

(CAS:303988-03-6)1-(3-METHYLBENZYL)-1,3,4,5-TETRAHYDRO-2H-1-BENZAZEPIN-2-ONE

清らかである:99%

はかる:1g

価格 ($):315.0